molecular formula C5H2Cl2N4 B6232740 2,4-dichloroimidazo[2,1-f][1,2,4]triazine CAS No. 1810700-89-0

2,4-dichloroimidazo[2,1-f][1,2,4]triazine

Cat. No.: B6232740
CAS No.: 1810700-89-0
M. Wt: 189
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloroimidazo[2,1-f][1,2,4]triazine (CAS 1810700-89-0) is a high-purity chemical building block of significant interest in pharmaceutical and agrochemical research. This bicyclic heterocycle features a 1,2,4-triazine ring fused with an imidazole, presenting two reactive chlorine atoms that serve as excellent sites for nucleophilic aromatic substitution. This allows researchers to efficiently synthesize a diverse array of novel derivatives for structure-activity relationship (SAR) studies . This compound is part of a class of fused 1,2,4-triazines that are recognized as purine bioisosteres, mimicking the adenine ring of ATP . This property makes it a valuable scaffold for developing potent kinase inhibitors. Analogous pyrrolo[2,1-f][1,2,4]triazine derivatives have shown promising activity against a wide range of therapeutic targets, including VEGFR-2, EGFR, anaplastic lymphoma kinase (ALK), and Bruton's tyrosine kinase (BTK) . Such compounds are actively investigated for their antitumor and antiviral properties, as demonstrated by the approval of drugs like Remdesivir for COVID-19 and Brivanib for oncology . Product Specifications: CAS Number: 1810700-89-0. Molecular Formula: C 5 H 2 Cl 2 N 4 . Molecular Weight: 189.00 g/mol. Purity: ≥98% . MDL Number: MFCD26516488 . SMILES: ClC1=NC(Cl)=NN2C1=NC=C2 . Handling and Safety: This compound is classified with the signal word "Warning" and has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) and adhere to all recommended safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated area. Storage: Store under an inert atmosphere at 2-8°C to maintain stability . This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

2,4-dichloroimidazo[2,1-f][1,2,4]triazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N4/c6-3-4-8-1-2-11(4)10-5(7)9-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJZFAZQVYQBMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=N1)C(=NC(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1810700-89-0
Record name 2,4-dichloroimidazo[2,1-f][1,2,4]triazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclization of Triazine Derivatives with Chlorinated Precursors

A foundational approach involves the cyclization of 1,2,4-triazine derivatives with chlorinated building blocks. For instance, reacting 1,2,4-triazine with chloroacetaldehyde or its dimethyl acetal under acidic or basic conditions facilitates the formation of the imidazo-triazine core. The chlorine substituents are introduced either during the cyclization step or via post-synthetic modification.

Key reaction parameters include:

  • Temperature : 60–100°C to balance reaction kinetics and product stability.

  • Catalysts : Lewis acids such as zinc chloride or boron trifluoride etherate to enhance electrophilic aromatic substitution.

  • Solvents : Polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) to stabilize intermediates .

This method is scalable but requires stringent purification to isolate the dichloro product from mono- or non-chlorinated byproducts.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates the synthesis of 2,4-dichloroimidazo[2,1-f] triazine by enhancing reaction rates and selectivity. A typical protocol involves:

  • Combining 1,2,4-triazine-3-amine with 1,2-dichloroethane in a sealed vessel.

  • Irradiating at 150°C for 15–30 minutes.

  • Cooling and precipitating the product using ice-cold water.

Advantages :

  • Reduced reaction time (hours to minutes).

  • Higher yields (70–85%) compared to conventional heating .

Solid-Phase Synthesis for High-Throughput Production

Solid-phase synthesis immobilizes triazine precursors on resin beads, allowing sequential chlorination and cyclization steps. A representative workflow includes:

  • Resin functionalization : Attachment of 1,2,4-triazine via ester linkages.

  • Chlorination : Treatment with phosphorus oxychloride (POCl3_3) at 0°C.

  • Cleavage : Release of the product using trifluoroacetic acid (TFA).

Yield : 60–75% with >95% purity after HPLC purification.

Post-Synthetic Modification of Preformed Imidazo-Triazines

Starting from 2,4-dihydroxyimidazo[2,1-f] triazine, chlorination is achieved using agents like thionyl chloride (SOCl2_2) or phosphorus pentachloride (PCl5_5):

2,4-Dihydroxy derivative+PCl5reflux2,4-Dichloro product\text{2,4-Dihydroxy derivative} + \text{PCl}_5 \xrightarrow{\text{reflux}} \text{2,4-Dichloro product}

Optimized Conditions :

  • Molar ratio : 1:3 (substrate:PCl5_5).

  • Duration : 6–8 hours under reflux.

Excess chlorinating agent ensures complete substitution, though rigorous washing is necessary to remove residual reagents .

One-Pot Multicomponent Reactions

A streamlined one-pot strategy combines triazine, chloroacetaldehyde, and ammonium chloride in acetic acid:

Triazine+ClCH2CHO+NH4ClΔ2,4-Dichloroimidazo-triazine\text{Triazine} + \text{ClCH}2\text{CHO} + \text{NH}4\text{Cl} \xrightarrow{\Delta} \text{2,4-Dichloroimidazo-triazine}

Key Observations :

  • Temperature : 80°C optimal for imidazole ring formation.

  • Byproducts : Minimal (<5%) when stoichiometry is tightly controlled.

Chemical Reactions Analysis

Reaction Types and Mechanisms

The compound undergoes diverse organic transformations, including:

  • Electrophilic Addition : Chlorine substituents enable electrophilic reactions, facilitated by nucleophilic agents.

  • Coupling Reactions : Utilized in synthesizing derivatives for medicinal or material applications.

  • Nucleophilic Displacement : Reactivity at nitrogen or carbon centers, influenced by steric and electronic factors.

  • Intramolecular Cyclization : Formation of fused heterocyclic systems, as seen in imidazo-triazine derivatives .

Reagents and Conditions :

  • Common Reagents : Chloroacetaldehyde, dimethyl acetal, nucleophilic agents (e.g., hydrazines, amines).

  • Reaction Conditions : Controlled temperatures (e.g., room temperature to reflux), catalysts (e.g., bases, acids), or microwave assistance .

Alkylation and Cyclization

A notable example involves the alkylation of 1-phenyl-6-azaisocytosine derivatives , which leads to intramolecular cyclization. For instance:

  • Selective Alkylation : At the amino group (position 3) under high-temperature conditions without base, forming imidazo[2,1-c] triazine derivatives .

  • Hydrolysis Pathways : Subsequent hydrolysis under mild or drastic conditions yields nitriles or carboxylic acids, demonstrating the compound’s versatility .

Functionalization via Condensation

The compound participates in condensation reactions to form fused heterocycles. For example:

  • Imidazo-thiazolo-triazines : Reaction with DEAD (diethyl azodicarboxylate) or dimethyl acetylenedicarboxylate yields derivatives like imidazo[4,5-e]thiazolo[3,2-b]triazines, with selectivity influenced by substituent positions .

  • Triazino-quinazolines : Cyclocondensation of intermediates with aryl hydrazones forms fused triazino-quinazoline skeletons .

Comparison of Reaction Variants

Reaction Type Reagents Conditions Products
CyclizationChloroacetaldehyde/dimethyl acetalControlled temperature, catalystsTricyclic imidazo-triazine derivatives
Alkylation-CyclizationPhenacyl bromideHigh temperature (130°C, no base)Imidazo[2,1-c] triazine derivatives
Condensation with DEADDEADRoom temperatureImidazo-thiazolo-triazines
HydrolysisMild/drasdrastic conditionsVariable (e.g., aqueous acid/base)Nitriles/carboxylic acids

Structural Insights

The tricyclic structure (imidazo[2,1-f] triazine) confers unique reactivity:

  • Chlorine substituents enhance electrophilicity at adjacent positions.

  • Nitrogen-rich framework enables nucleophilic displacement and coupling reactions .

Research Findings and Challenges

  • Selectivity Control : Achieving specific regioselectivity in alkylation or cyclization requires precise temperature and base conditions .

  • Stability : The compound’s resistance to hydrolysis (e.g., nitrile groups) under certain conditions highlights its utility in multi-step syntheses .

  • Biological Implications : Derivatives show potential in immunotherapy via TLR7 activation, linking chemical reactivity to therapeutic outcomes.

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of 2,4-dichloroimidazo[2,1-f][1,2,4]triazine exhibit potent anticancer properties. Specifically, imidazo[2,1-f][1,2,4]triazine derivatives have been identified as agonists for Toll-like receptor 7 (TLR7), which plays a crucial role in the immune response against tumors. These compounds can stimulate the immune system to recognize and destroy cancer cells effectively .

Antiviral Activity

The compound has also shown potential as an antiviral agent. Studies suggest that certain derivatives can act against viral infections by enhancing the host's immune response. This is particularly relevant in developing treatments for conditions such as HIV and other viral infections .

Anti-inflammatory Effects

In addition to its anticancer and antiviral properties, this compound derivatives have been evaluated for their anti-inflammatory effects. These compounds demonstrate significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. The anti-inflammatory activity is comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler triazine derivatives. Various synthetic routes have been explored to optimize yield and purity. For example:

  • Synthesis Method : A common method involves the reaction of 7-bromo-2,4-dichloroimidazo[2,1-f][1,2,4]triazine with various nucleophiles under controlled conditions to yield desired derivatives with enhanced biological activity .

Case Study 1: TLR7 Agonists

In a recent study published in a patent filing (CN113454086A), several imidazo[2,1-f][1,2,4]triazine derivatives were tested as TLR7 agonists. The results indicated that these compounds significantly enhanced the immune response in preclinical models of cancer treatment . The study highlighted the importance of structural modifications in improving agonist activity.

Case Study 2: Antifungal Activity

Another research effort focused on synthesizing new triazine derivatives and evaluating their antifungal properties against strains such as Candida albicans and Aspergillus niger. The findings demonstrated that certain derivatives exhibited strong antifungal activity with promising therapeutic indices .

Comparative Data Table

ApplicationCompound TypeBiological ActivityReference
AnticancerTLR7 AgonistsImmune stimulation
AntiviralVarious DerivativesEnhanced immune response
Anti-inflammatoryCOX InhibitorsInhibition of COX-1/COX-2
AntifungalTriazine DerivativesActivity against fungal strains

Mechanism of Action

The mechanism of action of 2,4-dichloroimidazo[2,1-f][1,2,4]triazine involves its interaction with molecular targets through electrophilic and nucleophilic reactions. The compound’s structure allows it to participate in various pathways, leading to the formation of stable products.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Bioisosterism

The imidazo[2,1-f][1,2,4]triazine core is bioisosteric to purine, enabling interactions with enzymes and receptors that recognize adenine-based structures. Key analogues include:

Compound Class Core Structure Key Substituents Biological Activities References
Pyrrolo[2,1-f][1,2,4]triazine Pyrrole fused to triazine 7-Bromo, 4-amino, 2-methylthio Antiviral (e.g., remdesivir), kinase inhibition, anticancer
Pyrazolo[4,3-e][1,2,4]triazine Pyrazole fused to triazine Natural substituents (e.g., fluviols) Antibiotic, antitumor
Imidazo[2,1-f][1,2,4]triazine Imidazole fused to triazine 2,4-Dichloro, 7-bromo Kinase inhibition (hypothetical)
  • Pyrrolo Derivatives : Remdesivir (a pyrrolo[2,1-f][1,2,4]triazine derivative) inhibits RNA-dependent RNA polymerase (RdRp) in viruses like SARS-CoV-2 . Brivanib alaninate (VEGFR-2 inhibitor) and BMS-690514 (EGFR inhibitor) highlight the scaffold’s versatility in oncology .
  • Pyrazolo Derivatives : Natural compounds like fluviols exhibit antibiotic and antitumor activities, though their synthetic exploration lags behind pyrrolo-triazines .

Substituent Effects on Activity

  • Chlorine vs. Bromine : Chlorine at positions 2 and 4 (as in 2,4-dichloroimidazo-triazine) increases electrophilicity and stability compared to bromine. Bromine at position 7 (e.g., 7-bromo-pyrrolo-triazine) enhances steric bulk, improving VEGFR-2 inhibition .
  • Methylthio Groups : 2-(Methylsulfanyl) derivatives (e.g., 4-chloro-2-(methylthio)pyrrolo-triazine) show moderate kinase inhibition, while dichloro variants may offer stronger binding via hydrophobic interactions .

Biological Activity

2,4-Dichloroimidazo[2,1-f][1,2,4]triazine is a compound of significant interest in medicinal chemistry due to its biological activities, particularly in the context of cancer therapy. This article explores its biological activity, synthesizing various research findings and case studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound belongs to the imidazo[2,1-f][1,2,4]triazine family, characterized by a unique tricyclic structure that contributes to its biological properties. The presence of chlorine atoms at the 2 and 4 positions enhances its reactivity and potential interactions with biological targets.

Research indicates that derivatives of imidazo[2,1-f][1,2,4]triazine can act as agonists for Toll-like receptor 7 (TLR7), which plays a crucial role in the immune response. TLR7 activation leads to the maturation of dendritic cells and the secretion of pro-inflammatory cytokines, thereby enhancing anticancer immunity . This mechanism underlines the potential of this compound in immunotherapy applications.

In Vitro Studies

Numerous studies have assessed the anticancer effects of this compound derivatives:

  • Cell Line Testing : In vitro assays demonstrated that these compounds exhibit significant cytotoxicity against various cancer cell lines. For instance:
    • IC50 values for certain derivatives ranged from 1.7 µM to 5.6 µM in colon cancer cell lines DLD-1 and HT-29 respectively .
    • Other derivatives showed IC50 values as low as 4.9 µM against pancreatic cancer cells (PSN-1), indicating potent activity against aggressive tumors .
  • Apoptosis Induction : Treatment with these compounds has been shown to induce apoptosis in cancer cells. Morphological changes typical of apoptosis were observed following treatment with imidazo[2,1-f][1,2,4]triazine derivatives .

Case Studies

A notable study highlighted the use of a specific derivative in a mouse model bearing KRAS mutant tumors. The compound significantly inhibited tumor growth while exhibiting lower toxicity compared to conventional chemotherapeutics like cisplatin and gemcitabine . This suggests that this compound may offer a safer alternative in cancer treatment protocols.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural modifications:

Substituent Position Effect on Activity
Position 2Enhances TLR7 agonist activity
Position 4Critical for cytotoxicity
Alkyl branchingImproves overall potency

Research indicates that specific modifications can lead to increased efficacy against cancer cells while minimizing side effects .

Q & A

Q. How can cross-coupling reactions expand the structural diversity of imidazo[2,1-f][1,2,4]triazine scaffolds?

  • Methodological Answer : Pd-catalyzed cross-coupling (e.g., with arylboronic acids) introduces biaryl moieties at C-7. Optimized conditions: Pd(OAc)₂, SPhos ligand, K₂CO₃ in dioxane/water (4:1) at 100°C for 12 hours. LC-MS tracks reaction progress, and column chromatography isolates products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.